molecular formula C15H11NO4 B14507243 2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid CAS No. 63098-83-9

2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid

Cat. No.: B14507243
CAS No.: 63098-83-9
M. Wt: 269.25 g/mol
InChI Key: RHCLXWLKFSMOBQ-UHFFFAOYSA-N
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Description

2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid is an organic compound characterized by the presence of a benzodioxole ring and a benzoic acid moiety connected through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the imine linkage to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imine linkage and aromatic rings facilitate binding to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

63098-83-9

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C15H11NO4/c17-15(18)11-3-1-2-4-12(11)16-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2,(H,17,18)

InChI Key

RHCLXWLKFSMOBQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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